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molecular formula C10H8F3N3O3S2 B3241298 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate CAS No. 1454682-76-8

7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate

Cat. No. B3241298
M. Wt: 339.3 g/mol
InChI Key: KSOYQIUBKFMXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334267B2

Procedure details

Heat a mixture 7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate (28.6 g, 84 mmol), dimethylformamide (74 mL) and glacial acetic acid (9.61 mL, 169 mmol) to 45° C. and then add 6.15% aqueous NaOCl (bleach, 612 g, 506 mmol) dropwise over 2 h. Heat at 45-50° C. for 2 h, cool to RT, collect the solids by filtration and wash with water (300 mL). Add DCM (200 mL) to the solids, cool the suspension in an ice-water bath and treat with a solution of 2.0 M N-methylamine in THF (126 mL, 253 mmol). Allow the mixture to slowly warm to RT and stir for 2 h. Remove the solvent under reduced pressure, treat with methanol (MeOH) (50 mL) and stir at RT for 30 min. Collect the solid by filtration and wash with MeOH. Treat the solid with EtOAc (30 mL) and stir at RT for 30 min. Collect the solid by filtration and wash with EtOAc to obtain the title compound (19.82 g, 73% yield). MS (m/z): 323.0 (M+1).
Quantity
9.61 mL
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
612 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
126 mL
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[S:3]([O:6][C:7]1[C:18]([CH3:19])=[N:17][C:10]2[N:11]=[C:12](SC)[N:13]=[CH:14][C:9]=2[CH:8]=1)(=[O:5])=[O:4].C(O)(=O)C.[O-]Cl.[Na+].[CH3:29][NH2:30].C1COCC1>CN(C)C=O>[F:1][C:2]([F:21])([F:20])[S:3]([O:6][C:7]1[C:18]([CH3:19])=[N:17][C:10]2[N:11]=[C:12]([NH:30][CH3:29])[N:13]=[CH:14][C:9]=2[CH:8]=1)(=[O:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC2=C(N=C(N=C2)SC)N=C1C)(F)F
Name
Quantity
9.61 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
74 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
612 g
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
126 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to RT
CUSTOM
Type
CUSTOM
Details
collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with water (300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Add DCM (200 mL) to the solids, cool the suspension in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to slowly warm to RT
CUSTOM
Type
CUSTOM
Details
Remove the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
treat with methanol (MeOH) (50 mL)
STIRRING
Type
STIRRING
Details
stir at RT for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with MeOH
ADDITION
Type
ADDITION
Details
Treat the solid with EtOAc (30 mL)
STIRRING
Type
STIRRING
Details
stir at RT for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with EtOAc

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CC2=C(N=C(N=C2)NC)N=C1C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.82 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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